molecular formula C6H3ClF3N B13119611 4-Chloro-3-(difluoromethyl)-5-fluoropyridine

4-Chloro-3-(difluoromethyl)-5-fluoropyridine

Katalognummer: B13119611
Molekulargewicht: 181.54 g/mol
InChI-Schlüssel: YQBBAKXEFYRZKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(difluoromethyl)-5-fluoropyridine is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research and industrial applications. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethyl)-5-fluoropyridine typically involves the introduction of fluorine atoms into a pyridine ring. One common method is the difluoromethylation of a chloropyridine precursor. This can be achieved through various synthetic routes, including:

    Electrophilic fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.

    Nucleophilic substitution: Employing difluoromethylating agents like difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties, such as improved thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(difluoromethyl)-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3,5-Difluoropyridine: Lacks the chlorine atom but contains two fluorine atoms on the pyridine ring.

    4-Fluoro-3-(difluoromethyl)pyridine: Similar structure but with the fluorine atom at a different position on the pyridine ring.

Uniqueness

4-Chloro-3-(difluoromethyl)-5-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C6H3ClF3N

Molekulargewicht

181.54 g/mol

IUPAC-Name

4-chloro-3-(difluoromethyl)-5-fluoropyridine

InChI

InChI=1S/C6H3ClF3N/c7-5-3(6(9)10)1-11-2-4(5)8/h1-2,6H

InChI-Schlüssel

YQBBAKXEFYRZKY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)F)Cl)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.